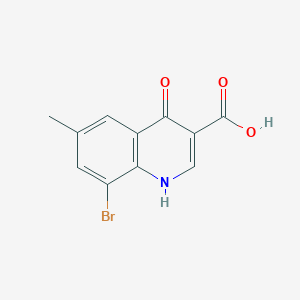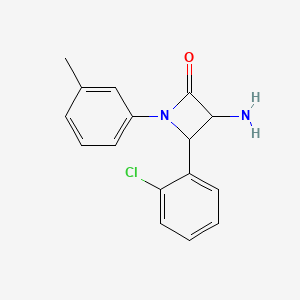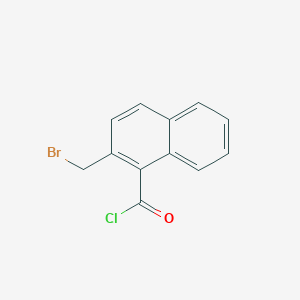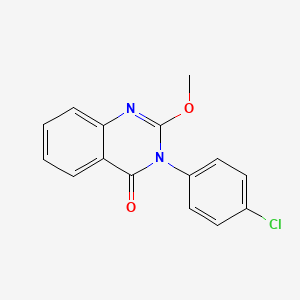![molecular formula C14H20N4O2 B11842612 1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)
1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,3-diméthyl-7-(pipéridin-1-ylméthyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione est un composé hétérocyclique appartenant à la classe des pyrrolo[2,3-d]pyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,3-diméthyl-7-(pipéridin-1-ylméthyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione implique généralement la condensation de la 4-chloro-7H-pyrrolo[2,3-d]pyrimidine avec de la pipéridine sous reflux . La réaction est souvent réalisée en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,3-diméthyl-7-(pipéridin-1-ylméthyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure d'aluminium et de lithium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la pyrrolo[2,3-d]pyrimidine-2,4-dione, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur la partie pipéridine.
4. Applications de la recherche scientifique
Le 1,3-diméthyl-7-(pipéridin-1-ylméthyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Etudié pour son potentiel comme inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment les activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 1,3-diméthyl-7-(pipéridin-1-ylméthyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, affectant ainsi la fonction de l'enzyme. De plus, il peut interagir avec les voies cellulaires impliquées dans la prolifération cellulaire et l'apoptose, contribuant à ses effets anticancéreux potentiels .
Applications De Recherche Scientifique
1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrido[2,3-d]pyrimidin-5-one : Connu pour ses activités antiprolifératives et antimicrobiennes.
Pyrido[2,3-d]pyrimidin-7-one : Remarquable pour son rôle d'inhibiteur de la tyrosine kinase et d'inhibiteur de la kinase dépendante des cyclines.
Unicité
Le 1,3-diméthyl-7-(pipéridin-1-ylméthyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence de la partie pipéridine, qui peut contribuer à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C14H20N4O2 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
1,3-dimethyl-7-(piperidin-1-ylmethyl)pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H20N4O2/c1-15-12-11(13(19)16(2)14(15)20)6-9-18(12)10-17-7-4-3-5-8-17/h6,9H,3-5,7-8,10H2,1-2H3 |
Clé InChI |
RJUVUDDORIMLIY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CN2CN3CCCCC3)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)












